REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1([C:13]#N)[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1.[C:16]1([Mg][Cl:23])[CH:21]=[CH:20]C=[CH:18][CH:17]=1.[Cl-].[NH4+].Cl[Si](C)(C)C>C1COCC1>[ClH:23].[CH3:1][N:2]([CH3:15])[C:3]1([C:13]2[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=2)[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
CN(C1(CCC2(OCCO2)CC1)C#N)C
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
109 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted
|
Type
|
STIRRING
|
Details
|
by shaking with water (100 ml) and saturated NaCl solution (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
the extract was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ethyl methyl ketone (280 ml)
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 6 h, it
|
Duration
|
6 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C1(CCC2(OCCO2)CC1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |